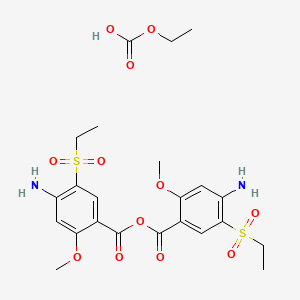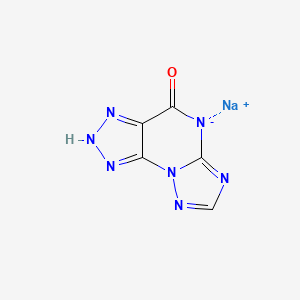
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 3,5-dinitro-2-thiophene, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the azo compound.
Alkylation: The azo compound is further reacted with 2-phenoxyethyl bromide in the presence of a base to introduce the phenoxyethyl group.
Beta-Alanine Derivatization: Finally, the compound is reacted with N-ethyl-beta-alanine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate involves its interaction with molecular targets through its azo and nitro groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(3,5-Dinitro-2-thienyl)azo]-N-ethyl-N-(2-phenoxyethyl)benzenamine
- **2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-phenyl)-N-ethyl-beta-alaninate
Uniqueness
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. The combination of the phenoxyethyl and beta-alanine groups also contributes to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
94108-23-3 |
|---|---|
Fórmula molecular |
C24H25N5O7S |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-phenoxyethyl 3-[4-[(3,5-dinitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanoate |
InChI |
InChI=1S/C24H25N5O7S/c1-3-27(12-11-23(30)36-14-13-35-19-7-5-4-6-8-19)18-9-10-20(17(2)15-18)25-26-24-21(28(31)32)16-22(37-24)29(33)34/h4-10,15-16H,3,11-14H2,1-2H3 |
Clave InChI |
FQGKQTRMFPRMQB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)OCCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)


